![molecular formula C15H11ClN2 B1607135 4-Chloro-2-(4-methylphenyl)quinazoline CAS No. 59490-96-9](/img/structure/B1607135.png)
4-Chloro-2-(4-methylphenyl)quinazoline
Overview
Description
4-Chloro-2-(4-methylphenyl)quinazoline is a chemical compound that belongs to the quinazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery. The chemical structure of this compound is shown below:
Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Activities
Research has demonstrated the potential of quinazoline derivatives in the realm of pharmacology, particularly highlighting their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, revealing that certain compounds exhibited significant activity against microbes, pain, and inflammation. This indicates the structural importance of the quinazoline scaffold in developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications Dash et al., 2017.
Inhibition of Cyclic GMP Phosphodiesterase
Another pivotal area of application for quinazoline derivatives lies in the inhibition of cyclic GMP phosphodiesterase (cGMP-PDE), crucial for vasodilation. Research by Takase et al. (1994) synthesized 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, discovering that substitution at the 6-position with hydrophobic groups like chloro significantly enhanced inhibitory activity towards cGMP-PDE. This led to potent vasodilatory effects, particularly in porcine coronary arteries, underscoring the therapeutic potential of quinazoline derivatives in cardiovascular diseases Takase et al., 1994.
Anticancer Activity and EGFR Tyrosine Kinase Inhibition
Quinazoline derivatives have also shown promise in oncology, particularly in targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical player in tumor growth and proliferation. A study by Noolvi and Patel (2013) synthesized novel quinazoline compounds demonstrating significant anticancer activity against CNS SNB-75 cancer cell lines. This suggests the potential of quinazoline derivatives in developing potent antitumor agents through EGFR tyrosine kinase inhibition Noolvi & Patel, 2013.
Histamine H4 Receptor Inverse Agonism
In the field of immunology and inflammation, quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists. Research conducted by Smits et al. (2008) through scaffold hopping and pharmacophore modeling led to the discovery of quinazoline compounds that not only showed high affinity for the human H4 receptor but also exhibited anti-inflammatory properties in vivo. This dual action on H1 and H4 receptors suggests a novel therapeutic pathway for treating allergic and inflammatory diseases Smits et al., 2008.
Corrosion Inhibition
Outside of pharmacology, quinazoline derivatives have been explored for their corrosion inhibition properties. A study by Errahmany et al. (2020) demonstrated that quinazoline compounds effectively inhibited mild steel corrosion in acidic environments. The compounds' efficiency was attributed to their ability to form a protective layer on the steel surface, indicating the potential of quinazoline derivatives in industrial applications related to corrosion protection Errahmany et al., 2020.
properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEHRMVZMIBYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352668 | |
Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59490-96-9 | |
Record name | 4-chloro-2-(4-methylphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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